molecular formula C11H9NO3 B158296 2-Methoxyquinoline-4-carboxylic acid CAS No. 10222-62-5

2-Methoxyquinoline-4-carboxylic acid

Cat. No. B158296
CAS RN: 10222-62-5
M. Wt: 203.19 g/mol
InChI Key: ZMHKFJMROFPASK-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 . It has a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxylic acid derivatives, which are structurally similar to 2-Methoxyquinoline-4-carboxylic acid, has been reported. The synthesis involves stirring pyruvic acid and aromatic amine in ethanol . Another method involves the Doebner hydrogen-transfer reaction .


Molecular Structure Analysis

The molecular weight of 2-Methoxyquinoline-4-carboxylic acid is 203.19 g/mol . Its structure includes a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to a quinoline core .


Physical And Chemical Properties Analysis

2-Methoxyquinoline-4-carboxylic acid is a solid compound . It has a topological polar surface area of 59.4 Ų and a complexity of 244 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Scientific Research Applications

Antioxidant Applications

Research has shown that derivatives similar to 2-Methoxyquinoline-4-carboxylic acid, such as ethoxyquin, possess significant antioxidant properties. These compounds are used to protect polyunsaturated fatty acids in fish meal against spontaneous combustion due to their high unsaturation degree. Ethoxyquin and its analogues, including methoxyquin, have been explored for their efficacy in preserving fish meal, with some analogues matching ethoxyquin's effectiveness and cost-efficiency. Notably, ethoxyquin is converted into potent antioxidant oxidation products within fish meal, suggesting a prolonged protective mechanism against lipid oxidation, which might parallel the antioxidant mechanisms of 2-Methoxyquinoline-4-carboxylic acid derivatives (de Koning, 2002).

Biocatalyst Inhibition and Microbial Tolerance

Carboxylic acids, including those structurally related to 2-Methoxyquinoline-4-carboxylic acid, have been identified as biorenewable chemicals with broad industrial applications. However, their inhibitory effects on microbes used in fermentative processes highlight a critical area of research. Strategies to enhance microbial tolerance against such inhibitory effects are being explored, focusing on understanding the impact of these compounds on microbial cell membranes and metabolic processes. This research aims to engineer robust microbial strains for improved industrial performance (Jarboe et al., 2013).

Medicinal Chemistry and Biological Activities

The quinoline structure, akin to 2-Methoxyquinoline-4-carboxylic acid, is being extensively studied for its significant biological activities. Modifications of quinoline derivatives, including hydroxyquinolines, have shown promise in developing potent drugs for treating various diseases, such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their therapeutic potential, providing a rich field for synthetic modification and development of novel pharmacologically active agents (Gupta et al., 2021).

Antioxidant Activity Determination Methods

The determination of antioxidant activity is crucial for assessing the potential health benefits of compounds like 2-Methoxyquinoline-4-carboxylic acid derivatives. Various analytical methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays, have been developed to evaluate the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, allow for the comprehensive analysis of antioxidants in research and development contexts (Munteanu & Apetrei, 2021).

Organic Pollutant Treatment via Redox Mediators

Enzymatic approaches using redox mediators have shown promise in the treatment of organic pollutants in wastewater. This research area explores how redox mediators can enhance the degradation efficiency of enzymes like laccases and peroxidases towards recalcitrant compounds. Such advancements could significantly impact the treatment of aromatic compounds in industrial effluents, highlighting the potential utility of 2-Methoxyquinoline-4-carboxylic acid derivatives in environmental remediation (Husain & Husain, 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed . It is also classified as Acute Tox. 4 Oral .

Future Directions

The future directions for 2-Methoxyquinoline-4-carboxylic acid could involve further exploration of its synthesis methods and potential biological activities. Given the diverse medicinal properties of quinoline derivatives, this compound may hold promise in the development of new therapeutic agents .

properties

IUPAC Name

2-methoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-6-8(11(13)14)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKFJMROFPASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360592
Record name 2-methoxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline-4-carboxylic acid

CAS RN

10222-62-5
Record name 2-methoxyquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-quinolinecarboxylic acid
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